Active-Mono-Sulfone-PEG8-acid

Thiol conjugation Bioconjugate stability PEGylation

Optimize your PROTAC development with Active-Mono-Sulfone-PEG8-acid. Its latent mono-sulfone group ensures superior serum-stable thiol conjugation, preventing premature payload loss unlike maleimide linkers. The precisely engineered PEG8 spacer resides within the optimal window for ternary complex formation, maximizing degradation efficiency. Ideal for constructing focused libraries and ADCs requiring high in vivo DAR. Immediate quoting for R&D-scale synthesis.

Molecular Formula C37H53NO14S
Molecular Weight 767.9 g/mol
Cat. No. B605170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActive-Mono-Sulfone-PEG8-acid
SynonymsActive-Mono-Sulfone-PEG8-acid
Molecular FormulaC37H53NO14S
Molecular Weight767.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H53NO14S/c1-30-3-9-34(10-4-30)53(43,44)29-31(2)36(41)32-5-7-33(8-6-32)37(42)38-12-14-46-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-45-13-11-35(39)40/h3-10H,2,11-29H2,1H3,(H,38,42)(H,39,40)
InChIKeyYYYREZMWSVJNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Active-Mono-Sulfone-PEG8-acid: A Heterobifunctional PEG8 Linker for Targeted Protein Degradation and Bioconjugation


Active-Mono-Sulfone-PEG8-acid (CAS: 2055048-45-6) is a polyethylene glycol (PEG)-based heterobifunctional linker that belongs to the PEG8 class of PROTAC linkers . It contains an eight-unit PEG spacer, a terminal carboxylic acid, and a reactive mono-sulfone group that undergoes selective thiol conjugation . The compound has a molecular formula of C37H53NO14S and a molecular weight of 767.88 g/mol , with a predicted LogP of 0.9 and a topological polar surface area (tPSA) of 200 Ų .

Why Simple PEG8 Linkers Are Not Interchangeable with Active-Mono-Sulfone-PEG8-acid


Generic substitution with other PEG8-based linkers (e.g., Mal-PEG8-acid, NH2-PEG8-acid) is scientifically unsound because the terminal reactive group dictates the conjugation chemistry, conjugate stability, and downstream biological performance. Active-Mono-Sulfone-PEG8-acid incorporates a mono-sulfone moiety that exhibits latent thiol-specific reactivity, enabling more efficient conjugation and generating adducts with superior serum stability compared to maleimide-derived conjugates [1]. Furthermore, the PEG8 spacer length is not arbitrary; it resides within a narrow optimal window (PEG4–PEG8) for PROTAC ternary complex formation, where deviations of even one ethylene glycol unit can reduce degradation efficiency by orders of magnitude [2]. Substituting with a shorter or longer PEG variant, or with an alternative reactive terminus (e.g., amine, DBCO, or bis-sulfone), will alter linker length, conjugation kinetics, and the stability of the final bioconjugate, thereby invalidating any previously established structure–activity relationships.

Active-Mono-Sulfone-PEG8-acid: Quantitative Differentiation Evidence vs. Closest Analogs


Conjugate Stability: Mono-Sulfone Adducts Are Resistant to Deconjugation Compared to Maleimide

Active-Mono-Sulfone-PEG8-acid contains a mono-sulfone group that forms stable thioether linkages upon conjugation to free thiols. In comparative stability studies, PEG-mono-sulfone conjugates demonstrated significantly greater resistance to deconjugation (i.e., thiol exchange) than analogous PEG-maleimide conjugates. The PEG-maleimide adduct was found to be 'more labile to deconjugation' than the corresponding mono-sulfone conjugate, a critical advantage for applications requiring prolonged circulatory half-life or minimal off-target release [1]. While direct quantitative half-life data for this specific compound are not publicly disclosed, the class-level stability advantage of mono-sulfone over maleimide is well-documented [1] [2].

Thiol conjugation Bioconjugate stability PEGylation

Linker Length Optimization: PEG8 Resides Within the Gold-Standard Window for PROTAC Ternary Complex Formation

The eight-unit PEG spacer of Active-Mono-Sulfone-PEG8-acid places it within the empirically validated 'gold standard' window (PEG4–PEG8) for PROTAC linker design. Studies indicate that this length range optimally balances reach and conformational entropy, enabling efficient ternary complex formation between the E3 ligase and target protein [1]. Progression from PEG4 to PEG8 has been associated with enhanced residence time in the ternary complex by an order of magnitude, which translates to lower cellular EC50 values for target degradation [1]. In contrast, shorter linkers (e.g., PEG4) may restrict conformational sampling, while longer linkers (e.g., PEG12) can introduce excessive entropy that destabilizes the complex [1].

PROTAC linker length targeted protein degradation

Hydrophilicity and Solubility: PEG8 Spacer Enhances Aqueous Solubility Relative to Shorter PEG Analogs

The hydrophilic PEG8 chain of Active-Mono-Sulfone-PEG8-acid contributes to increased water solubility compared to shorter PEG linkers (e.g., PEG4 or PEG6) . While explicit quantitative solubility data for this exact compound in aqueous buffers are not publicly available, the class-level trend is well established: longer PEG chains within the PEG4–PEG8 range improve overall conjugate hydrophilicity and reduce aggregation propensity [1]. For example, PEG8-containing ADCs exhibit decreased overall hydrophobicity compared to PEG4-containing conjugates, which correlates with improved pharmacokinetic profiles [1].

Solubility PEG linker aqueous formulation

Molecular Properties: Predicted LogP and tPSA of 0.9 and 200 Ų, Respectively

Active-Mono-Sulfone-PEG8-acid exhibits a predicted octanol-water partition coefficient (LogP) of 0.9 and a topological polar surface area (tPSA) of 200 Ų . The moderate LogP value (0.9) indicates balanced lipophilicity/hydrophilicity, while the substantial tPSA reflects the presence of multiple hydrogen bond donors/acceptors, which may enhance aqueous solubility and reduce passive membrane permeability—a typical characteristic of PEG-based PROTAC linkers [1]. In comparison, other PEG8 linkers with different terminal groups (e.g., Mal-PEG8-acid, LogP ~ -2.88; NH2-PEG8-acid, LogP not publicly available) exhibit distinct physicochemical profiles that can influence overall PROTAC cell permeability and subcellular distribution.

Physicochemical properties drug-likeness PROTAC design

Optimal Application Scenarios for Active-Mono-Sulfone-PEG8-acid in Drug Discovery and Chemical Biology


PROTAC Library Synthesis for Structure–Activity Relationship (SAR) Optimization

Given its placement within the optimal PEG8 length window [1], Active-Mono-Sulfone-PEG8-acid is ideally suited for constructing focused PROTAC libraries to probe the effect of linker length on ternary complex stability and degradation efficiency. The mono-sulfone group enables stable conjugation to thiol-containing E3 ligase ligands, ensuring that the resulting PROTACs maintain their structural integrity during cellular assays [2].

Development of Stable Antibody-Drug Conjugates (ADCs) with Reduced Payload Deconjugation

The superior stability of mono-sulfone–thiol adducts over maleimide–thiol adducts makes this linker a preferred choice for constructing ADCs intended for long-circulating or high-dose regimens [2] [3]. By minimizing premature payload loss via thiol exchange with serum albumin or glutathione, Active-Mono-Sulfone-PEG8-acid-derived conjugates can maintain a higher drug-to-antibody ratio (DAR) in vivo, potentially improving the therapeutic window.

Site-Specific Bioconjugation to Engineered Cysteine Residues

The latent reactivity of the mono-sulfone group allows for controlled, site-specific conjugation to engineered free cysteines on proteins or antibodies under mild conditions [2]. This is particularly valuable for generating homogeneous bioconjugates for structural biology, diagnostic imaging, or targeted therapy applications where product consistency and reproducibility are paramount.

Formulation of Hydrophobic Warheads for Improved Aqueous Solubility

The hydrophilic PEG8 spacer of Active-Mono-Sulfone-PEG8-acid can be exploited to solubilize hydrophobic small-molecule warheads (e.g., certain E3 ligase ligands or kinase inhibitors) that would otherwise exhibit poor aqueous solubility . This property facilitates the preparation of concentrated stock solutions for in vitro assays and simplifies in vivo formulation development.

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